molecular formula C10H21N3OS2Si2 B14481524 6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine CAS No. 65533-29-1

6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine

Katalognummer: B14481524
CAS-Nummer: 65533-29-1
Molekulargewicht: 319.6 g/mol
InChI-Schlüssel: YLCTVARGQKTFSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine is a complex organic compound characterized by the presence of methylsulfanyl, trimethylsilyl, and triazine groups

Vorbereitungsmethoden

The synthesis of 6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine typically involves multiple steps, starting with the preparation of the triazine core. The introduction of the methylsulfanyl and trimethylsilyl groups is achieved through specific reactions under controlled conditions. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine involves its interaction with specific molecular targets. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The methylsulfanyl group can undergo oxidation and reduction, contributing to the compound’s versatility in different applications .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include difluoro(trimethylsilyl)acetonitrile and other trimethylsilyl-substituted molecules. Compared to these compounds, 6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine is unique due to the presence of the triazine ring and the combination of methylsulfanyl and trimethylsilyl groups.

Eigenschaften

CAS-Nummer

65533-29-1

Molekularformel

C10H21N3OS2Si2

Molekulargewicht

319.6 g/mol

IUPAC-Name

trimethyl-[(6-methylsulfanyl-3-trimethylsilyloxy-1,2,4-triazin-5-yl)sulfanyl]silane

InChI

InChI=1S/C10H21N3OS2Si2/c1-15-9-8(16-18(5,6)7)11-10(13-12-9)14-17(2,3)4/h1-7H3

InChI-Schlüssel

YLCTVARGQKTFSX-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)OC1=NC(=C(N=N1)SC)S[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.